molecular formula C13H15NO3 B1208969 4-Hydroxy-2-ethyl-2-phenylglutarimide CAS No. 50275-60-0

4-Hydroxy-2-ethyl-2-phenylglutarimide

Cat. No.: B1208969
CAS No.: 50275-60-0
M. Wt: 233.26 g/mol
InChI Key: JEBSNHRSQQNHBS-UHFFFAOYSA-N
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Description

4-Hydroxy-2-ethyl-2-phenylglutarimide is a chemical compound with the molecular formula C13H15NO3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-ethyl-2-phenylglutarimide typically involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of ammonium acetate. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in industrial production include ethyl acetoacetate, benzaldehyde, and ammonium acetate.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-ethyl-2-phenylglutarimide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives, substituted piperidines

Scientific Research Applications

4-Hydroxy-2-ethyl-2-phenylglutarimide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-ethyl-2-phenylglutarimide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-3-phenyl-2,6-piperidinedione
  • 3-Ethyl-2,6-piperidinedione
  • 3-Phenyl-2,6-piperidinedione

Uniqueness

4-Hydroxy-2-ethyl-2-phenylglutarimide is unique due to the presence of both ethyl and hydroxy groups, which confer distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-ethyl-5-hydroxy-3-phenylpiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-2-13(9-6-4-3-5-7-9)8-10(15)11(16)14-12(13)17/h3-7,10,15H,2,8H2,1H3,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBSNHRSQQNHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(C(=O)NC1=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964558
Record name 3-Ethyl-5,6-dihydroxy-3-phenyl-4,5-dihydropyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50275-60-0
Record name 4-Hydroxy-2-ethyl-2-phenylglutarimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050275600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl-5,6-dihydroxy-3-phenyl-4,5-dihydropyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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